REACTION_SMILES
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[C:12]([CH2:13][C:14](=[O:15])[O:16][CH2:17][CH3:18])(=[O:19])[O:20][CH2:21][CH3:22].[CH3:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[N+:1](=[O:2])([O-:3])[CH:4]=[CH:5][c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1>>[N+:1](=[O:2])([O-:3])[CH2:4][CH:5]([c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)[CH:13]([C:12](=[O:19])[O:20][CH2:21][CH3:22])[C:14](=[O:15])[O:16][CH2:17][CH3:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])C=Cc1ccccc1
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C(=O)OCC)C(C[N+](=O)[O-])c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |